Product packaging for Basic Green 5(Cat. No.:CAS No. 224967-52-6)

Basic Green 5

Cat. No.: B2846388
CAS No.: 224967-52-6
M. Wt: 865.98
InChI Key: ZGFKRQWRLSADBE-UHFFFAOYSA-J
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Description

Historical Context and Evolution of Basic Dye Chemistry Research

The field of synthetic dye chemistry was born in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic dye. faribaultmill.comtheplantlady.net This event marked a pivotal shift from reliance on natural colorants, which had been used for millennia, to the burgeoning field of synthetic organic chemistry. faribaultmill.comnidacolony.lt The decades that followed were a period of intense discovery, with chemists exploring the derivatives of coal tar, a readily available industrial byproduct. scribd.com

Basic dyes, which are cationic and bind to anionic substrates, were among the first classes of synthetic dyes to be developed. Following the discovery of mauve, other foundational basic dyes were synthesized in quick succession, including magenta (fuchsin) in 1858-59 and methyl violet in 1861. theplantlady.net This era of rapid innovation led to the synthesis of Basic Green 5 (Methyl Green) in 1872 by chemists Lauth and Baubigny. theplantlady.net Early research focused on the empirical synthesis of these novel compounds and their application in the textile industry. As chemical knowledge advanced, research evolved to include the systematic study of the structure-property relationships that govern the color and fastness of these dyes, laying the groundwork for the more sophisticated investigations of the modern era.

Significance of this compound in Contemporary Chemical Research

The enduring relevance of this compound stems from its versatile applications that extend far beyond its traditional use as a histological stain. Its significance in modern chemical research is multifaceted, encompassing bio-imaging, organic synthesis, and environmental studies.

A primary area of contemporary research involves its use as a highly efficient, non-intercalating fluorescent DNA probe. wikipedia.org this compound binds electrostatically to the major groove of DNA, particularly in AT-rich regions. wikipedia.orgbiocompare.com When bound to DNA, it exhibits fluorescent properties in the far-red region of the spectrum, with an excitation maximum at 633 nm and an emission maximum at 677 nm. wikipedia.orgnih.gov This is particularly advantageous for imaging thick biological specimens, as red light penetrates tissue more effectively and minimizes issues with cellular autofluorescence. nih.gov Consequently, it is widely used for fluorescent labeling of cell nuclei in advanced techniques such as confocal microscopy and flow cytometry. wikipedia.orgmedchemexpress.comselleckchem.com

In the field of synthetic organic chemistry, this compound has been identified as an effective visible light-activated photocatalyst. Research has demonstrated its ability to catalyze the chlorination of arenes and heteroarenes, showcasing its potential in developing greener and more efficient synthetic methodologies. wikipedia.org

Furthermore, this compound serves as a model compound in environmental chemistry research. As a cationic dye used in various industries, its presence in wastewater is a concern. taylorandfrancis.com Scientists therefore use it to study and develop new adsorbent materials, such as activated carbon from waste tires or biochar, for the effective removal of dye pollutants from aqueous solutions. taylorandfrancis.comijcce.ac.ir The broader class of thiazine (B8601807) dyes, to which this compound belongs, is also under investigation for applications in photodynamic therapy and as photosensitizers for the degradation of other environmental contaminants. instras.comresearchgate.net

Theoretical Frameworks Guiding this compound Investigations

Investigations into the properties and applications of this compound are guided by several key theoretical frameworks in chemistry. These frameworks provide the conceptual and computational tools to understand and predict the dye's behavior at a molecular level.

Quantum Chemistry and Computational Modeling: The photophysical properties of this compound, which are central to its applications in fluorescence and photocatalysis, are explored through the lens of quantum chemistry. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model its electronic structure. tsu.ru These theoretical studies allow researchers to predict vibronic absorption and fluorescence spectra, understand the nature of electronic transitions (e.g., n-π* and π-π* transitions), and explain the influence of structural modifications—such as the presence of the nitro group—on the dye's photophysical behavior. tsu.rumdpi.com Such computational investigations are crucial for the rational design of new dyes and photosensitizers with tailored properties for specific applications, like dye-sensitized solar cells. researchgate.net

Photochemistry: The principles of photochemistry govern the study of this compound as a photosensitizer and photocatalyst. This framework is used to investigate the processes that occur after the molecule absorbs light, including the formation of excited singlet and triplet states, intersystem crossing, and energy transfer to other molecules, such as molecular oxygen to generate reactive singlet oxygen. instras.com Understanding these pathways is essential for its application in photodynamic therapy and the photocatalytic degradation of pollutants. instras.comresearchgate.net

Green Chemistry: In the context of modern chemical research, the 12 Principles of Green Chemistry provide a guiding theoretical framework for evaluating the synthesis and application of all chemical compounds, including this compound. acs.orgnih.gov Research into its synthesis is increasingly focused on developing methods that reduce waste, use less hazardous reagents, and improve energy efficiency. ucsb.edu Furthermore, studies on its degradation and removal from wastewater are directly aligned with the green chemistry principle of designing for degradation and preventing pollution. taylorandfrancis.comijcce.ac.ir This framework encourages a life-cycle assessment of the dye, promoting the development of more sustainable chemical processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34Cl4N8O4S2Zn B2846388 Basic Green 5 CAS No. 224967-52-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorozinc;[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17N4O2S.4ClH.Zn/c2*1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;;/h2*5-9H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKRQWRLSADBE-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl4N8O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Basic Green 5 and Analogous Basic Dyes

Green Chemistry Principles Applied to Dye Synthesis

The twelve principles of Green Chemistry provide a framework for designing chemical products and processes that are environmentally benign and sustainable yale.eduepa.govconsensus.apptradebe.commlsu.ac.in. Applying these principles to dye synthesis can lead to more efficient, less hazardous, and eco-friendlier production methods.

Solvent-Free and Alternative Solvent Systems for Dye Synthesis

Traditional dye synthesis often employs volatile organic solvents, which can pose environmental and health risks ekb.egrsc.orgrsc.orgnih.govgoogle.comresearchgate.netpan.plresearchgate.net. Green chemistry promotes the reduction or elimination of auxiliary substances like solvents, or their replacement with safer alternatives yale.eduepa.govtradebe.commlsu.ac.in.

Solvent-Free Synthesis: Several studies have demonstrated the efficacy of solvent-free methods for synthesizing various dyes. For instance, azo dyes have been synthesized using grinding methods at room temperature, eliminating the need for toxic solvents rsc.orgresearchgate.net. Similarly, the preparation of carboxylate-functionalized cellulose (B213188) from waste cotton fabrics for dye removal has utilized mechanochemical processes, which can be considered solvent-free researchgate.net. The adaptation of multi-phase reactions at high temperatures under solvent-free conditions also offers potential for scalable and simple synthesis of materials used in dye adsorption niscpr.res.in.

Alternative Solvent Systems: When solvents are necessary, the use of "green" solvents or benign alternatives is encouraged. Deep eutectic solvents (DESs), which are typically non-toxic, biodegradable, and can be synthesized from natural sources, have shown promise in the removal of cationic dyes from aqueous solutions pan.pl. For the preparation of an environment-friendly zinc-free cationic dye, the replacement of hazardous solvents like dichloroethane with green solvents has been reported, leading to a simpler, safer, and more environmentally protective process google.com. Water and ethanol (B145695) are also cited as safer solvent options for certain dye preparations google.com.

Energy-Efficient Synthesis Protocols for Basic Green 5

Minimizing energy consumption is a crucial aspect of Green Chemistry, as chemical processes often require significant energy input through heating, cooling, and separation steps yale.eduepa.govtradebe.commlsu.ac.inbibliotekanauki.pl.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient technique for synthesizing various compounds, including dyes. Studies comparing conventional synthesis with microwave-assisted methods for fluorescein (B123965) dye synthesis indicate potential savings in energy, time, and cost bibliotekanauki.pl. Microwave-assisted hydro/solvothermal synthesis has also been employed for nanomaterials used in dye-sensitized solar cells, demonstrating energy efficiency rsc.org.

Room Temperature Reactions: Conducting reactions at ambient temperature and pressure is ideal for energy efficiency yale.eduepa.govtradebe.commlsu.ac.in. Some green synthetic approaches for dyes, such as the diazo coupling reactions of aromatic amines with β-naphthol, have been successfully performed at room temperature using solvent-free conditions and solid acid catalysts rsc.orgresearchgate.net.

Atom Economy Maximization in this compound Synthesis

Atom economy is a metric that quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final product, thereby minimizing waste yale.eduepa.govconsensus.apptradebe.commlsu.ac.inekb.egwpmucdn.comnih.govresearchgate.net.

Efficient Reaction Design: Designing synthetic routes that maximize atom economy involves selecting reactions where most atoms from the starting materials end up in the desired product. For example, an innovative and atom-efficient synthesis of trimethine cyanines (Cy3) uses formaldehyde (B43269) as a single-carbon reagent, yielding water as the only by-product, which aligns with sustainable chemistry principles and significantly minimizes resource utilization nih.gov. Traditional synthetic routes for dyes are often plagued by low atom economy and substantial side-product formation nih.gov.

Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents, which are effective in small amounts and can be regenerated, is preferred over stoichiometric reagents, which are consumed in the reaction and often generate more waste yale.eduepa.govtradebe.commlsu.ac.inresearchgate.net. Catalytic reactions can lead to higher yields and better utilization of starting materials mlsu.ac.in.

Catalysis in Environmentally Benign Dye Synthesis

Catalysis plays a pivotal role in Green Chemistry by enabling reactions to proceed more efficiently, selectively, and under milder conditions, thus reducing energy consumption and waste generation yale.eduepa.govtradebe.comrsc.orgresearchgate.netresearchgate.netbohrium.comnih.govbeilstein-journals.orgresearchgate.netnih.gov.

Solid Acid Catalysts: Magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have been employed in solvent-free, room-temperature synthesis of azo dyes via diazo coupling reactions. These catalysts offer advantages like mild conditions, excellent conversions, simple product isolation, and recyclability rsc.org. Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has also been used as a solid acid catalyst for solvent-free synthesis of azo dyes, demonstrating stability and safety researchgate.net.

Biocatalysis: Enzymes and whole-cell biocatalysts, such as fungal laccase, are being explored as environmentally friendly alternatives to traditional chemical catalysts for dye synthesis researchgate.netnih.govnih.gov. Fungal biomass can act as a whole-cell biocatalyst, simplifying transformation processes and reducing the need for toxic chemicals researchgate.netnih.gov. Laccase-catalyzed polymerization of phenolic compounds from natural sources offers a green approach for synthesizing dyes with potential applications in hair dyeing nih.gov.

Nanoparticle Catalysts: Green-synthesized nanoparticles, such as iron nanoparticles (FeNPs) derived from plant extracts like Vernonia amygdalina, have shown high efficiency in the catalytic degradation of organic dyes nih.gov. Similarly, green-synthesized lead nanoparticles have demonstrated effective catalytic activity for the degradation of AZO dyes under solar irradiation chalcogen.robohrium.com.

Novel Reaction Pathways and Precursor Utilization

Exploring new reaction pathways and utilizing renewable resources are key strategies for developing sustainable dye synthesis.

Bio-Derived Platform Molecules in this compound Synthesis

The shift towards renewable feedstocks is a core principle of Green Chemistry, aiming to replace depletable fossil fuel-based resources with bio-derived alternatives yale.eduepa.govconsensus.apptradebe.commlsu.ac.inrsc.orgresearchgate.netnih.govrsc.org.

Renewable Feedstocks: Traditional synthetic dyes often originate from petroleum-based chemicals like benzene (B151609) and ethylene (B1197577) rsc.org. In contrast, bio-derived platform molecules, such as sugars, alcohols (e.g., glycerol), and carboxylic acids (e.g., lactic acid, succinic acid), obtained from renewable resources or fermentation processes, can serve as starting materials for greener synthesis rsc.org.

Biomass Utilization: Cellulose biomass, being abundant, low-cost, and renewable, is recognized as an ideal substrate for functionalization and use in various applications, including the removal of cationic dyes researchgate.net. The use of agricultural waste for nanoparticle synthesis, which can then be used as catalysts for dye degradation, is another example of utilizing bio-derived resources bohrium.com.

Enzymatic and Fungal Transformations: The use of enzymes or fungi for the synthesis of dyes from precursors is gaining interest researchgate.netnih.gov. Fungal strains can transform phenolic and non-phenolic precursors into colored substances, offering a method to produce dyes in mild conditions with reduced environmental impact researchgate.netnih.gov. For example, bio-based materials derived from vegetable oils and terpenes are being explored for photo-induced polymerization, creating sustainable materials with potential dual properties rsc.org.

Mechanochemical Approaches for this compound Production

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a solvent-free or low-solvent alternative to conventional synthesis methods acs.orgbeilstein-journals.orgnih.gov. This approach involves the direct interaction of reactants through grinding, milling, or other mechanical forces, which can enhance reaction rates and selectivity by increasing contact between solid reactants. For triphenylmethane (B1682552) dyes like this compound, mechanochemical methods could potentially streamline the synthesis by reducing or eliminating the need for bulk solvents, aligning with green chemistry principles nih.govijrpr.comepa.gov. While specific literature detailing the mechanochemical synthesis of this compound is not extensively available, the general principles of mechanochemistry are applicable to the formation of C-C and C-N bonds, which are crucial in triphenylmethane dye synthesis beilstein-journals.org. Mechanochemical processes can often achieve higher yields in shorter times compared to solvothermal methods nih.gov.

Microwave-Assisted and Ultrasound-Mediated Synthesis of this compound

Microwave and ultrasound irradiation are recognized as powerful tools for accelerating chemical reactions, often leading to reduced reaction times, improved yields, and enhanced selectivity, thereby contributing to greener synthesis tandfonline.comanton-paar.comresearchgate.netscispace.comresearchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating anton-paar.comcem.com. Studies on related Betti bases have shown microwave-assisted synthesis yielding 87% to 95% in significantly reduced times compared to conventional methods tandfonline.com. For instance, a comparative study on benzotriazole (B28993) derivatives demonstrated that microwave-assisted synthesis yielded 42-83% in 3-6.5 minutes, whereas conventional methods yielded 23-76% over much longer reaction times nih.gov. Microwave synthesis is particularly effective for reactions that are sensitive to prolonged heating or require precise temperature control, potentially leading to fewer by-products and higher purity cem.combiotage.com.

Ultrasound-Mediated Synthesis: Ultrasound irradiation activates chemical reactions through acoustic cavitation, which can enhance mass transfer and reaction rates researchgate.netscispace.commdpi.comfrontiersin.org. Research indicates that ultrasound-assisted synthesis can lead to high yields (e.g., 96%) and drastically reduced reaction times mdpi.comresearchgate.net. For example, a study on Betti bases reported yields of 86% to 95% using ultrasound, comparable to microwave methods tandfonline.com. The use of ultrasound can also facilitate solvent-free reactions or reactions in aqueous media, further enhancing their green credentials mdpi.comresearchgate.net.

Combined Microwave and Ultrasound: The synergistic effects of combining microwave and ultrasound irradiation can offer further advantages, such as even faster reaction rates, improved selectivity, and reduced energy consumption scispace.comunito.it. This hybrid technology can provide efficient protocols for various syntheses, including those involving complex organic molecules scispace.com.

MethodTypical Yield RangeTypical Reaction TimeAdvantages
Conventional HeatingVariableHoursEstablished, widely understood
Microwave-Assisted86–95%MinutesFaster reactions, higher yields, improved selectivity, energy efficient
Ultrasound-Mediated86–95%Minutes to HoursFaster reactions, higher yields, enhanced mass transfer, can use water/neat
Combined MW/UltrasoundHighMinutesSynergistic effects, faster, more selective, energy efficient
MechanochemicalVariable (often high)Minutes to HoursSolvent-free/minimal solvent, reduced waste, energy efficient

Flow Chemistry Applications in Continuous Dye Synthesis

Flow chemistry, which involves carrying out reactions in a continuous stream through reactors, offers significant advantages for chemical synthesis, including enhanced safety, precise control over reaction parameters, improved reproducibility, and easier scalability mt.comresearchgate.netlabunlimited.comrsc.orgmit.edustolichem.comacs.orgcinz.nzrsc.orgrsc.orgthieme-connect.combeilstein-journals.orgmdpi.commdpi.com. In the context of dye synthesis, flow chemistry enables continuous production, allowing for higher throughput and consistent product quality.

Key benefits of flow chemistry include:

Precise Control: Parameters like temperature, pressure, and residence time are precisely controlled, leading to better yield and impurity profiles mt.comresearchgate.netlabunlimited.com.

Enhanced Safety: Smaller reaction volumes and better heat transfer minimize risks, especially for exothermic or hazardous reactions mt.comresearchgate.netmit.edustolichem.com.

Faster Optimization and Scale-up: Reaction conditions can be rapidly optimized by adjusting flow rates, and scale-up is achieved by running the system for longer or by using multiple reactors in parallel, rather than redesigning larger batch reactors mt.comlabunlimited.comstolichem.comcinz.nz.

Access to Novel Conditions: Flow reactors can safely operate at higher temperatures and pressures than batch systems, enabling reactions that are otherwise difficult or impossible mt.comlabunlimited.comrsc.org.

Integration of Analysis: In-line analysis can be integrated for real-time monitoring and control of the reaction process researchgate.netlabunlimited.com.

For the synthesis of dyes like this compound, flow chemistry could allow for the efficient, continuous production of the dye precursor or the final product, potentially integrating multiple reaction steps into a single continuous process acs.org. Microreactors, a type of flow reactor, offer even greater control due to their high surface area-to-volume ratio, facilitating rapid heat and mass transfer rsc.orgbeilstein-journals.orgmdpi.commdpi.comresearchgate.net. This technology is particularly well-suited for reactions involving unstable intermediates or requiring precise control over reaction kinetics.

Compound List:

this compound (C.I. 42000, Victoria Green B)

Malachite Green (Basic Green 4)

Betti Bases

Benzotriazole derivatives

5-Hydroxymethylfurfural (5-HMF)

Pyrrolobenzodiazepine-triazole hybrids

Coumarin derivatives

Dioxazole

Chloromethyllithium (CML)

N,N-dimethylaniline

Benzaldehyde

Sulfamic acid

Silica sulfuric acid (SSA)

Manganese dioxide

Lead dioxide

Magnesium oxide (MgO)

Uvarovite (Ca3Cr2Si3O12)

Victoria Green (Pigment Green 18)

Zinc yellow

Barite

Gypsum

Lithopone

Zinc oxide

Degradation Mechanisms and Pathways of Basic Green 5

Photodegradation Mechanisms

Photodegradation utilizes light energy, often in conjunction with a catalyst, to initiate chemical reactions that break down pollutants. This category includes photocatalytic degradation and direct UV-induced degradation.

Photocatalytic Degradation Kinetics and Mechanisms of Basic Green 5

Photocatalytic degradation employs semiconductor materials that, upon light absorption, generate electron-hole pairs. These charge carriers then drive redox reactions, leading to the formation of reactive oxygen species (ROS) that degrade organic pollutants like this compound. Studies often use structurally similar dyes, such as Malachite Green (MG), to elucidate these mechanisms, as their degradation pathways share common principles.

Semiconductor photocatalysts play a pivotal role by absorbing photons and generating the initial charge carriers. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are among the most widely studied and effective photocatalysts for dye degradation due to their stability, non-toxicity, and strong oxidizing potential acs.orgscispace.comresearchgate.netjmaterenvironsci.com.

TiO₂: Pure TiO₂ is effective under UV light. However, its efficiency can be enhanced by doping with metal ions (e.g., Fe, Co, Li, La) or by forming composites with other materials (e.g., WO₃, graphene oxide). Metal doping can reduce the band gap, improve light absorption, and suppress electron-hole recombination jmaterenvironsci.compsu.edursc.orgnih.govresearchgate.net. For instance, Fe-doped TiO₂ exhibited a higher degradation rate constant (0.8 h⁻¹) compared to pure TiO₂ (0.31 h⁻¹) for Malachite Green degradation psu.edu.

ZnO: ZnO is another efficient photocatalyst, particularly under UV irradiation scispace.comiwaponline.comnih.gov. Its photocatalytic activity can be further improved through doping (e.g., with Cu) or by forming heterojunctions with other semiconductors (e.g., CdS, GO) kashanu.ac.irtechscience.comacs.orgresearchgate.net. ZnO nanoparticles have shown high degradation efficiencies for dyes like Malachite Green, with efficiencies reaching over 96% within an hour under optimal conditions iwaponline.com. The degradation of dyes by ZnO often follows pseudo-first-order kinetics scispace.comiwaponline.comnih.govresearchgate.net.

The degradation kinetics of dyes, including those similar to this compound, typically conform to the pseudo-first-order kinetic model or the Langmuir-Hinshelwood model, indicating that the reaction rate is dependent on the concentration of the dye and the catalyst surface area scispace.comresearchgate.netjmaterenvironsci.compsu.eduiwaponline.comnih.govacs.orgresearchgate.netresearchgate.netedu.krd.

Table 1: Representative Photocatalytic Degradation Efficiencies for Dyes

PhotocatalystDyeDegradation Efficiency (%)Time (min/h)Light SourceReference
ZnO NPsMalachite Green96.5 ± 0.2460 minUV iwaponline.com
Fe-doped TiO₂Malachite GreenHighNot specifiedDaylight psu.edu
ZnO-GOIndustrial Dye~100150 minNot specified acs.org
Biogenic ZnO NPsMethylene Blue82.2120 minSunlight nih.gov
Biogenic ZnO NPsMethyl Orange87.5120 minSunlight nih.gov
Pure TiO₂Fast Green~71.545 minUV jmaterenvironsci.comedu.krd

Hydroxyl Radicals (•OH): These are powerful oxidants formed when photogenerated holes (h⁺) react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface acs.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov. •OH radicals are highly reactive and non-selective, readily attacking organic molecules through hydrogen abstraction, addition, or electron transfer mechanisms mdpi.comfrontiersin.orgacs.orgnih.govnih.gov. They are often considered the most significant ROS in dye degradation acs.orgnih.govfrontiersin.orgekb.eg.

Superoxide (B77818) Radicals (O₂•⁻): These are formed when photogenerated electrons (e⁻) react with molecular oxygen (O₂) adsorbed on the catalyst surface acs.orgnih.govfrontiersin.orgmdpi.comresearchgate.nettandfonline.comresearchgate.net. Superoxide radicals also contribute to dye degradation, though often to a lesser extent than hydroxyl radicals iwaponline.comkashanu.ac.irtechscience.com.

Photogenerated Holes (h⁺): The holes themselves can directly oxidize adsorbed dye molecules or react with water to form hydroxyl radicals acs.orgnih.govfrontiersin.orgmdpi.comresearchgate.netdoi.org.

Scavenging experiments, using specific radical scavengers, are employed to identify the dominant ROS responsible for degradation. For instance, studies on similar dyes have indicated that hydroxyl radicals play a crucial role, followed by electron/hole pairs and then superoxide radicals iwaponline.com. However, the relative contribution can vary depending on the specific photocatalyst and reaction conditions techscience.commdpi.com.

Table 2: Kinetic Parameters of Dye Degradation Processes (Representative Data)

ProcessDyeKinetic ModelRate Constant (k)Reference
ZnO PhotocatalysisMalachite GreenPseudo-first-order0.02 min⁻¹0.92 iwaponline.com
Fe-doped TiO₂Malachite GreenApparent first-order0.8 h⁻¹High psu.edu
UV/H₂O₂Malachite GreenPseudo-first-order0.745 mg/L/minN/A frontiersin.org
ZnO-GO PhotocatalysisIndustrial DyePseudo-first-order0.02015 min⁻¹N/A acs.org
UV-TiO₂-WTextile EffluentPseudo-first-order0.00463 min⁻¹High jmaterenvironsci.com

The complete degradation of this compound involves the breakdown of its complex molecular structure into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions acs.orgnih.govfrontiersin.orgdoi.org. The degradation pathways typically involve several steps, including:

Initial Attack: ROS (primarily •OH) attack the dye molecule, leading to oxidation. This can involve hydroxylation, dealkylation (e.g., N-demethylation), or cleavage of specific bonds within the chromophore or auxochromes acs.orgacs.orgmdpi.comiwaponline.com.

Chromophore Cleavage: The conjugated system responsible for the dye's color is broken down, leading to decolorization acs.orgnih.govfrontiersin.orgdoi.org.

Ring Opening: Aromatic rings within the dye molecule are opened through oxidative processes mdpi.comresearchgate.net.

Formation of Intermediates: Various intermediate products are formed, such as aldehydes, carboxylic acids (e.g., maleic acid, oxalic acid), and smaller organic fragments mdpi.comacs.orgacs.orgrsc.org. For example, studies on similar triphenylmethane (B1682552) dyes like Malachite Green have identified intermediates such as N,N,N′,N′-tetramethyl-4,4′-diaminobenzophenone and 4,4′-bisaminobenzophenone acs.org.

Mineralization: Eventually, these intermediates are further oxidized to form stable inorganic end products like carbon dioxide and water acs.orgnih.govfrontiersin.orgdoi.org.

The specific intermediates and pathways depend on the photocatalyst used, light source, pH, and the presence of other species in the reaction mixture researchgate.netrsc.org.

UV-Induced and Advanced Oxidation Processes (AOPs) for this compound Degradation

UV/H₂O₂ Process: This process involves the direct photolysis of hydrogen peroxide (H₂O₂) under UV light, generating hydroxyl radicals (•OH) mdpi.comfrontiersin.org. The reaction is: H₂O₂ + hν → 2•OH. This method has shown significant efficiency in degrading dyes like Malachite Green, with high degradation rates achieved at optimal H₂O₂ concentrations frontiersin.org.

Fenton and Photo-Fenton Processes: These processes utilize iron ions (Fe²⁺ or Fe³⁺) and hydrogen peroxide to generate hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) mdpi.comekb.eg. Photo-Fenton processes, which combine UV irradiation with the Fenton reaction, can further enhance •OH generation and degradation efficiency ekb.eg.

Other AOPs: Other AOPs, such as ozonation, electrochemical oxidation, and sonolysis, can also be employed for dye degradation, often synergistically ijcce.ac.irmdpi.comekb.egatlantis-press.com. The combination of different AOPs can lead to higher oxidation rates and more effective pollutant removal ijcce.ac.irmdpi.com.

The efficiency of these processes is influenced by parameters like pH, concentration of oxidants (e.g., H₂O₂), catalyst loading, and irradiation intensity mdpi.comfrontiersin.orgekb.eg.

Environmental Remediation and Removal Technologies for Basic Green 5

Adsorption Technologies and Fundamental Mechanisms

Adsorption is a surface phenomenon where dye molecules from the water accumulate on the surface of a solid adsorbent material. The efficacy of this process is highly dependent on the properties of the adsorbent used.

A diverse range of materials has been investigated for their potential to adsorb Basic Green 5, with a significant focus on low-cost and sustainable options.

Activated Carbon (AC): Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. scispace.com AC can be produced from various carbonaceous precursors. For instance, AC synthesized from golden shower (Cassia fistula) wood via a three-stage chemical activation process has demonstrated a high maximum adsorption capacity for Methylene Green 5 (a synonym for this compound). researchgate.net Similarly, activated carbon derived from Eucalyptus lenceolata wood has also been studied for the removal of this compound. researchgate.net The characterization of these materials is crucial for understanding their adsorptive properties. Techniques such as Scanning Electron Microscopy (SEM) are used to observe the surface morphology, revealing porous structures conducive to adsorption. researchgate.netnih.gov Fourier Transform Infrared (FTIR) spectroscopy helps identify surface functional groups, while Brunauer-Emmett-Teller (BET) analysis is employed to determine the specific surface area and pore size distribution. researchgate.netresearchgate.net

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained attention as a sustainable adsorbent. Agricultural wastes like banana and cassava peels have been successfully converted into biochar for the removal of Malachite Green (structurally identical to this compound). researchgate.netmdpi.com Characterization of these biochars shows that they possess large specific surface areas and are rich in oxygen-containing functional groups, which contribute to their strong adsorption capacity. mdpi.comresearchgate.net For example, banana peel biochar produced by microwave-assisted pyrolysis exhibited a maximum adsorption capacity of up to 2297.83 mg·g⁻¹ for Malachite Green. researchgate.net

Clays (B1170129) and Composite Materials: Natural materials like clays and their composites are also explored for dye removal. A Mg-Al-layered double hydroxide (B78521) (LDH) impregnated with biochar was fabricated to create a composite adsorbent for Malachite Green. acs.org Characterization revealed that the surface area of this composite was five times larger than that of the pristine Mg-Al-LDH, enhancing its adsorption capabilities. acs.org

Functionalized Polymers: Polymeric materials can be chemically modified to enhance their adsorption properties. For example, cross-linked polyamine folic acid–Fe₃O₄@SiO₂-NH₂ nanocomposites have been developed as an efficient adsorbent for both cationic and anionic dyes, including this compound (also referred to as Brilliant Green). tandfonline.com The integration of amino groups provides superior surface functionality, facilitating stronger interactions with dye molecules. tandfonline.com Polyacrylonitrile (PAN)-based materials can be functionalized with pendant cyano groups to create novel adsorbents suitable for wastewater purification. cetjournal.it The adsorption mechanism for these materials often involves hydrophobic interactions, π-π stacking, pore-filling, and hydrogen bonding. mdpi.com

Below is a summary of various adsorbent materials and their characterization findings for the removal of this compound.

Table 1: Characterization of Adsorbent Materials for this compound Removal
Adsorbent Material Precursor/Synthesis Method Characterization Techniques Key Findings
Activated Carbon Eucalyptus lenceolata wood SEM, EDS, FTIR, BET Higher carbonization temperature promoted the development of porous structures. researchgate.net
Activated Carbon Golden Shower (Cassia fistula) SEM, BET, FTIR, Boehm titration High surface area (up to 1,413 m²/g) and significant surface functional groups. researchgate.net
Biochar Banana Peels Microwave-assisted pyrolysis Rich in oxygen-containing functional groups, high adsorption capacity. researchgate.net
Biochar Cotton Stalks (Gossypium hirsutum L.) Langmuir, Freundlich, D-R models Maximum adsorption capacity of 42.37 mg g⁻¹ at 20 °C. mdpi.com
Composite Adsorbent Mg-Al-LDH impregnated with biochar XRD, FTIR, N₂ adsorption-desorption, SEM Surface area five times larger than pristine Mg-Al-LDH. acs.org

To understand and optimize the adsorption process, experimental data are often analyzed using isotherm and kinetic models.

Adsorption Isotherm Modeling: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

The Langmuir model assumes monolayer adsorption on a homogeneous surface. This model was found to fit the equilibrium data well for the adsorption of Malachite Green onto banana and cassava biochar and for this compound onto cotton stalks. researchgate.netmdpi.com The maximum adsorption capacity (Q°ₘₐₓ) for activated carbon from golden shower was determined to be as high as 531 mg/g at 30 °C using the Langmuir model. researchgate.net

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. It has been successfully applied to the adsorption of Malachite Green on banana and cassava biochar. researchgate.net

Other models like the Redlich-Peterson , Temkin , and Dubinin–Radushkevich (D-R) isotherms are also used to analyze equilibrium data for basic dyes. nih.govwits.ac.zamdpi.com The mean adsorption energy from the D-R equation for this compound on cotton stalks indicated a chemical interaction mechanism. mdpi.com

Kinetic Analysis: Kinetic models are used to investigate the rate of the adsorption process.

The pseudo-second-order model is frequently found to best describe the adsorption kinetics of this compound and related dyes onto various adsorbents, including activated carbon, cotton stalks, and functionalized nanocomposites. tandfonline.commdpi.com This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.

Other models such as the pseudo-first-order , Elovich , and intraparticle diffusion models are also applied to understand the adsorption dynamics. researchgate.netnih.gov Studies on activated carbon showed that the adsorption equilibrium for Methylene Green 5 was established quickly, with 50-73% of the dye removed within the first minute. researchgate.net

The following table summarizes the findings from isotherm and kinetic modeling for this compound adsorption on various materials.

Table 2: Adsorption Isotherm and Kinetic Models for this compound
Adsorbent Best Fit Isotherm Model Isotherm Parameters Best Fit Kinetic Model Kinetic Parameters
Cotton Stalks Langmuir Q°ₘₐₓ = 42.37 mg g⁻¹ Pseudo-second-order -
Activated Carbon (Golden Shower) Langmuir Q°ₘₐₓ = 531 mg/g Pseudo-second-order Eₐ = 3.30–27.8 kJ/mol
Banana Peel Biochar Langmuir Q°ₘₐₓ = 2297.83 mg·g⁻¹ Pseudo-second-order -
Cross-linked PAF/Fe₃O₄@SiO₂-NH₂ - - Pseudo-second-order R² = 0.999

The removal of this compound from water by adsorption is governed by several interaction mechanisms between the dye molecule and the adsorbent surface.

Electrostatic Interactions: As a cationic dye, this compound carries a positive charge in aqueous solutions. Adsorbent surfaces that are negatively charged will attract the positively charged dye molecules through strong electrostatic forces. The surface charge of an adsorbent is often pH-dependent; for many materials, the surface becomes more negatively charged at higher pH values, which can enhance the adsorption of cationic dyes.

Hydrogen Bonding: The presence of functional groups containing hydrogen and electronegative atoms (like oxygen or nitrogen) on both the adsorbent surface and the dye molecule can lead to the formation of hydrogen bonds. This mechanism is considered a contributor to the adsorption of Malachite Green on functionalized biochars. researchgate.net

Pore Filling: The porous structure of adsorbents like activated carbon and biochar provides physical sites for the dye molecules to be trapped. The dye molecules diffuse into the pores of the adsorbent, a mechanism known as pore filling. researchgate.net The significance of this mechanism can depend on the dye concentration; at higher concentrations, pore-filling becomes more dominant as other surface interactions become saturated.

Chemical Interaction/Chemisorption: In some cases, stronger chemical bonds can form between the adsorbent and the dye. The mean adsorption energy calculated from the Dubinin–Radushkevich isotherm for this compound on cotton stalks was found to be 11.63 kJ mol⁻¹, which is indicative of a chemical interaction mechanism. mdpi.com Thermodynamic studies also suggest that the adsorption process often involves chemisorption. tandfonline.com

For adsorption to be a cost-effective and sustainable technology, the regeneration and reuse of the adsorbent are crucial. This reduces the operational costs and minimizes the problem of solid waste disposal. mdpi.com

Several methods are employed for regenerating spent adsorbents, including thermal, chemical, and biological techniques. For dye-laden adsorbents, chemical desorption using solvents, acids, or bases is common.

Studies on the reusability of adsorbents for dyes similar to this compound have shown promising results. For instance, a biochar derived from microalgae and sewage sludge used for Methylene Blue removal demonstrated strong potential for reuse, with only a 5% decrease in removal efficiency after six regeneration cycles using a 0.1 M NaOH solution for desorption. A Mg-Al/Biochar composite used for Malachite Green adsorption showed stable removal rates of around 66% over three successive adsorption cycles. acs.org Similarly, fruit shell-activated carbon used for Methylene Blue adsorption maintained over 50% of its initial capacity after three regeneration cycles. cetjournal.it

The choice of regeneration method depends on the nature of the adsorbent and the adsorbate-adsorbent interactions. However, challenges remain, such as the potential loss of adsorption capacity after several cycles due to incomplete desorption or damage to the adsorbent's active sites.

Green Remediation Strategies and Implementation for Dye Contamination

Green remediation focuses on developing and implementing environmentally friendly and sustainable approaches to treat contaminated water. This involves using materials and processes that minimize environmental impact, reduce energy consumption, and promote a circular economy.

Sustainable practices in the treatment of dye-contaminated water encompass a range of strategies aimed at reducing the environmental footprint of remediation efforts.

Use of Low-Cost, Waste-Derived Adsorbents: A key sustainable practice is the utilization of adsorbents derived from agricultural waste, such as fruit peels, shells, and stalks. This approach not only provides a low-cost material for water treatment but also addresses the issue of agricultural waste management. Materials like cotton stalks, Eucalyptus wood, and banana peels have been effectively used to prepare adsorbents for this compound. researchgate.netresearchgate.netmdpi.com

Eco-Friendly Synthesis Methods: The methods used to prepare adsorbents are also critical. Green synthesis approaches aim to reduce or eliminate the use of hazardous chemicals. For example, physical activation methods or the use of milder, less toxic chemical activators are preferred.

Adsorbent Regeneration and Reuse: As discussed in section 4.1.4, regenerating and reusing adsorbents is a cornerstone of sustainable water treatment. It minimizes waste generation and conserves resources. mdpi.com Developing efficient and non-polluting regeneration techniques is an active area of research. researchgate.net

Integrated Treatment Systems: Combining different treatment methods can lead to more effective and sustainable outcomes. For example, adsorption can be used as a primary treatment step to remove the bulk of the dye, followed by a biological treatment process to degrade any remaining contaminants. tandfonline.com Hybrid approaches can overcome the limitations of individual techniques. scispace.com

Circular Economy Principles: The ultimate goal of sustainable remediation is to move towards a circular economy model. This involves not only reusing the adsorbent but also potentially recovering the adsorbed dye for reuse, although this can be challenging. The focus is on transforming waste streams into valuable resources.

By adopting these green remediation strategies, it is possible to effectively treat water contaminated with this compound while minimizing the adverse impacts on the environment.

Energy and Resource Optimization in Remediation Processes

Low-Energy Remediation Alternatives

Conventional chemical and physical treatments, particularly Advanced Oxidation Processes (AOPs), can be highly effective but are often associated with significant energy consumption and chemical input. 182.160.97csuohio.edu Biological treatment methods present a more sustainable alternative, characterized by lower operational costs and energy requirements. tecnoscientifica.com

Biological Processes: Methods such as anaerobic digestion, phytoremediation, and mycoremediation are inherently low-energy. researchgate.netijcrt.org Anaerobic digestion, for example, not only degrades dye pollutants but can also convert the organic load in the wastewater into biogas, a renewable energy source. mdpi.com Phytoremediation utilizes plants to absorb and degrade contaminants, a process driven by solar energy that requires minimal external power input. mdpi.com These green technologies are more environmentally friendly due to the reduced production of secondary pollutants and sludge. mdpi.com

Advanced Oxidation Processes (AOPs): While effective, the energy efficiency of AOPs varies significantly. The "Electrical Energy per Order" (EEO), defined as the energy required to reduce a pollutant's concentration by one order of magnitude in one cubic meter of water, is a key metric for comparison. Processes like ozonation (O₃) and UV/H₂O₂ treatment are relatively efficient, with median EEO values often below 1 kWh/m³. In contrast, methods like photo-Fenton and UV-based photocatalysis can be substantially more energy-intensive, with EEO values ranging from 1 to over 100 kWh/m³. cabidigitallibrary.org

Resource Recovery from Wastewater

The concept of wastewater valorization is central to optimizing remediation. Instead of being discarded, components of the effluent from dyeing processes can be recovered and reused.

Energy Recovery: Anaerobic co-digestion of dye wastewater with organic substrates like agricultural waste can significantly enhance biogas production. mdpi.combohrium.com Research has demonstrated that this process can yield biogas with a high methane (B114726) content (up to 79%), which can be used to generate thermal or electrical energy, potentially satisfying a significant portion of the treatment facility's energy demand. mdpi.com

Water, Dye, and Salt Recovery: Membrane filtration technologies are pivotal in separating valuable components from the effluent. A hybrid approach using loose nanofiltration (NF) followed by bipolar membrane electrodialysis (BMED) can effectively fractionate dyes and salts. acs.org This allows for the recovery of purified dyes for re-application, the regeneration of acids and bases from salts, and the production of desalinated water suitable for reuse in the dyeing process. acs.orgsynderfiltration.com Other technologies like Low-Temperature Evaporation (LTE®) and forward osmosis also show promise for recovering dye concentrate and clean water. indiantextilemagazine.inresearchgate.net

Nutrient and Byproduct Recovery: The sludge or digestate remaining after biological treatment is also a potential resource. Phytoremediation can be used to recover nutrients like nitrogen and phosphorus from the effluent. researchgate.netsemanticscholar.org The solid digestate from anaerobic digestion can be processed through pyrolysis to produce biochar, a stable, carbon-rich material that can be used as a soil conditioner. mdpi.combohrium.com

Comparative Analysis of Remediation Technologies

The selection of an optimal remediation strategy requires a careful comparison of various technical, economic, and environmental factors. Life Cycle Assessment (LCA) is a critical tool for this evaluation, providing a comprehensive analysis of a technology's impact from "cradle to grave," including raw material extraction, energy consumption during operation, and end-of-life management. aidic.itcetjournal.it

The following table provides a comparative overview of different remediation technologies based on their energy consumption and resource recovery potential.

Remediation TechnologyTypical Energy ConsumptionPrimary Resource Recovery PotentialKey AdvantagesKey Disadvantages
Advanced Oxidation (e.g., UV/H₂O₂/O₃)Low to Moderate (EEO: <1-10 kWh/m³) cabidigitallibrary.orgLimited; primarily water if treated to high quality.High degradation efficiency for recalcitrant dyes; Rapid reaction rates. mdpi.comnih.govHigh operational cost; Potential formation of toxic byproducts; High chemical input. 182.160.97
Advanced Oxidation (e.g., Photocatalysis)High to Very High (EEO: >100 kWh/m³) cabidigitallibrary.orgLimited; primarily water.Can utilize solar light, reducing electrical costs; Complete mineralization possible. nih.govnih.govHigh energy consumption with UV lamps; Catalyst recovery can be challenging.
ElectrocoagulationLow (e.g., ~1.3 kWh/m³) researchgate.netWater for reuse.High removal efficiency; Compact equipment; Low sludge production. researchgate.netElectrode consumption; Passivation of electrodes can occur.
Anaerobic DigestionVery Low (Net Energy Positive) mdpi.comEnergy (Biogas); Water; Biochar (from digestate). mdpi.combohrium.comGenerates renewable energy; Reduces sludge volume; Low operational cost. ijpsr.compjsir.orgSlower process; Sensitive to shock loads and toxicity of some dyes.
PhytoremediationExtremely LowNutrients (Nitrogen, Phosphorus); Biomass. researchgate.netsemanticscholar.orgCost-effective; Aesthetically pleasing; Ecologically benign. mdpi.comSlow removal rate; Limited to specific climate conditions; Large land area required.
Membrane Filtration (e.g., NF, RO)Moderate to High (Depends on pressure)High-quality Water; Concentrated Dyes; Salts. acs.orgsynderfiltration.comExcellent separation efficiency; Allows for direct reuse of recovered materials.Membrane fouling; High capital and operational costs; Concentrate disposal issues.

Advanced Analytical Methodologies for Basic Green 5 Research

Principles and Applications of Green Analytical Chemistry in Dye Analysis

Green Analytical Chemistry (GAC) is a field focused on developing and utilizing analytical methods that minimize environmental impact while ensuring analytical quality and efficiency. omicsonline.orgnih.gov The core objective of GAC is to reduce or eliminate the use and generation of hazardous substances throughout the analytical process, from sample collection to final determination. neuroquantology.com This approach is particularly relevant in dye analysis due to the often hazardous nature of the dyes themselves and the solvents used in traditional analytical methods. researchgate.net

The principles of GAC are derived from the broader 12 principles of green chemistry and are adapted for analytical procedures. nih.govmdpi.com Key tenets include waste prevention, using safer solvents and reagents, improving energy efficiency, and designing processes for degradation. neuroquantology.comrsc.org In the context of dye analysis, this involves a shift towards methods that are less harmful to human health and the environment. nih.gov Applications of GAC in dye analysis include environmental monitoring of pollutants in water and soil, quality control in industrial processes, and research into dye degradation mechanisms. neuroquantology.com By adopting GAC, laboratories can reduce operational costs, enhance safety, and comply with increasingly stringent environmental regulations. nih.gov

A primary focus of Green Analytical Chemistry is the significant reduction of solvents and reagents, which are major sources of waste and hazards in analytical laboratories. omicsonline.orgtechniques-ingenieur.fr Traditional methods for dye analysis, such as high-performance liquid chromatography (HPLC), often consume large volumes of organic solvents like acetonitrile. researchgate.net

Strategies to minimize solvent and reagent use include:

Replacing Hazardous Solvents: There is a systematic effort to replace toxic organic solvents with greener alternatives. This includes using water, ethanol (B145695), or supercritical fluids like CO2, which are less harmful and more sustainable. researchgate.netmdpi.comresearchgate.net Research has demonstrated the potential of safer solvent blends, such as ethanol and methyl acetate, as replacements for acetonitrile in reversed-phase HPLC analysis of dyes. researchgate.net

Solvent-Free Extraction: Techniques that eliminate the need for solvents are highly encouraged. Green sample preparation methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are effective in reducing solvent consumption for environmental analysis. neuroquantology.com

Optimizing Procedures: Implementing waste prevention strategies involves optimizing analytical procedures to use smaller amounts of chemicals and solvents, which directly reduces the volume of waste produced. neuroquantology.com This not only lessens the environmental impact but also lowers operational costs. neuroquantology.com

Miniaturization and automation are key enabling technologies in Green Analytical Chemistry, offering substantial reductions in reagent and energy consumption, as well as waste generation. omicsonline.org These approaches involve scaling down analytical operations, often to the micro- or nano-scale. unizg.hr

Miniaturization: This involves the development of micro-total analysis systems (µTAS), also known as lab-on-a-chip technology, which integrate multiple laboratory operations on a small device. unizg.hr Miniaturized systems reduce the time needed for analysis by enabling greater control over molecular interactions at the microscale. unizg.hr This approach leads to portable, easy-to-operate, and reliable analytical devices suitable for in-situ analysis, which is a core goal of GAC. unizg.hrarrayit.com For dye analysis, miniaturized peroxidase-based catalysts have shown promising results for decolorization in very short time frames. mdpi.com

Automation: Automating analytical procedures helps to overcome errors arising from manual operation and allows for high-throughput analysis. researchgate.net When combined with miniaturization, automation can greatly enhance efficiency and reduce resource consumption. researchgate.net Automated systems, such as those using flow injection analysis or on-line HPLC, can be coupled with bioreactors or other process equipment for continuous monitoring. nih.govresearchgate.net

The synergy between miniaturization and automation provides a powerful platform for developing the next generation of green analytical methods for compounds like Basic Green 5.

Real-time and in-process monitoring are critical for understanding and optimizing the transformation and degradation of dyes. These techniques align with GAC principles by enabling process integration and reducing the need for offline sampling and analysis, which can be resource-intensive. researchgate.netrsc.org

Several methods are employed for the real-time monitoring of dye degradation:

Spectroscopic Techniques: UV-Visible spectroscopy is a widely used, simple, and cost-effective method for monitoring dye degradation by measuring changes in the absorbance of the dye solution over time. scielo.brmdpi.com Real-time UV/Vis spectroscopy setups can provide valuable information on the kinetics of fast dynamic processes. mdpi.com Attenuated Total Reflectance (ATR) induced evanescent spectroscopy has been used for in-situ, real-time investigation of both the adsorption and photodegradation of dyes on a catalyst surface. acs.org

Chromatographic Techniques: On-line HPLC systems can be directly coupled to reactors to monitor the degradation of dyes and the formation of intermediate products in real-time. nih.gov This provides detailed kinetic data and insights into degradation pathways. researchgate.net

Digital Image Analysis: A novel and low-cost approach involves using digital images to monitor the decolorization of a dye solution. By combining digital imaging with multivariate data analysis, it is possible to create an alternative method for monitoring dye degradation processes that is accessible and suitable for field studies. scielo.br

These real-time monitoring techniques are crucial for evaluating the performance of photocatalysts and other remediation technologies for dyes like this compound. researchgate.net

Spectroscopic Analysis of this compound

Spectroscopic methods are indispensable tools in analytical chemistry for both qualitative and quantitative analysis. mt.comscribd.com They rely on the interaction of electromagnetic radiation with matter to provide information about a substance's structure, composition, and concentration. agilent.com For a compound like this compound, techniques such as UV-Visible and vibrational spectroscopy (FTIR, Raman) are fundamental for its characterization and for studying its behavior in various processes.

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com It is widely used for the quantitative determination of compounds in solution, including dyes. scribd.comdu.edu.eg

The principle behind quantitative analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). technologynetworks.com For this compound, the λmax is reported to be 657 nm. researchgate.net

UV-Vis spectroscopy is also a primary tool for monitoring the degradation of dyes. scielo.br As a dye degrades, its chromophore structure is altered or destroyed, leading to a decrease in the absorbance at its λmax. researchgate.net By recording the UV-Vis spectrum of the dye solution at different time intervals during a degradation process (e.g., photocatalysis or adsorption), one can track the decrease in concentration and determine the reaction kinetics. mdpi.commdpi.com

Table 1: Example Data for Monitoring this compound Degradation using UV-Vis Spectroscopy

Time (minutes) Absorbance at 657 nm Concentration (mg/L) % Degradation
0 1.250 20.0 0%
10 0.875 14.0 30%
20 0.500 8.0 60%
30 0.250 4.0 80%
40 0.063 1.0 95%
50 0.013 0.2 99%

Note: Concentration and % Degradation values are calculated based on a hypothetical calibration curve.

The change in the absorption spectrum, such as shifts in λmax or the appearance of new peaks, can also provide qualitative information about the formation of degradation intermediates. spectroscopyworld.com

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing its molecular vibrations. labmanager.com These two techniques are complementary and serve as powerful tools for identifying molecules and studying chemical interactions. thermofisher.comacs.org

FTIR Spectroscopy: This technique measures the absorption of infrared light by a sample, which excites molecular vibrations such as stretching and bending. labmanager.com The resulting spectrum is a unique "molecular fingerprint" characterized by absorption bands corresponding to specific functional groups. thermofisher.com FTIR is highly effective for identifying organic compounds and has been used to characterize this compound. For instance, in studies of dye adsorption, FTIR analysis of the adsorbent before and after contact with this compound can identify the functional groups involved in the adsorption process and confirm the presence of the dye on the adsorbent surface. scispace.com

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light (usually from a laser). wikipedia.org The scattered light has been shifted in energy, and these shifts correspond to the vibrational modes of the molecule. wikipedia.org Like FTIR, Raman provides a structural fingerprint. It is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer, and for analyzing materials where fluorescence can be an issue with other techniques. wikipedia.org Raman spectroscopy can be used to study dye aggregation and the interaction of dyes with surfaces or other molecules. aip.org

The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the structural properties of this compound and its interactions with other chemical species. mdpi.comresearchgate.netspectroscopyonline.com

Table 2: Common Vibrational Modes in Dyes and Their Typical Wavenumber Ranges

Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
O-H Stretch (if present) 3200 - 3600 3200 - 3600
C-H Stretch (aromatic) 3000 - 3100 3000 - 3100
C=C Stretch (aromatic ring) 1400 - 1650 1400 - 1650
C-N Stretch 1000 - 1350 1000 - 1350
S=O Stretch (sulfonates) 1030 - 1070, 1150 - 1230 1030 - 1070, 1150 - 1230

Note: Specific peak positions can vary based on the exact molecular structure and environment.

Fluorescence Spectroscopy in Dye Research

Fluorescence spectroscopy is a pivotal analytical technique in the study of dyes like this compound, also known as Methylene Green (C.I. 52020). This method provides valuable insights into the photophysical properties of the dye, including its absorption and emission characteristics, fluorescence quantum yield, and emission lifetimes. The fluorescence behavior of this compound, a cationic phenothiazine dye, is intricately influenced by its molecular structure and the surrounding solvent environment. researchgate.net

Research has shown that this compound exhibits fluorescence, although the quantum yield at room temperature is generally low, typically in the range of 0.004 to 0.06. researchgate.net The presence of the nitro group (NO2) in its structure is a key factor contributing to this low fluorescence, as it facilitates non-radiative decay processes where the excitation energy is transferred to the triplet state. tsu.ru Consequently, at room temperature, the fluorescence can be weak or even absent in some solvents. tsu.ru However, at cryogenic temperatures, such as 77 K (the temperature of liquid nitrogen), the fluorescence intensity of Methylene Green in ethanol has been observed to be 250 times higher than at room temperature. tsu.ru This significant increase is due to the suppression of non-radiative decay pathways at low temperatures.

The absorption and fluorescence maxima of this compound are solvent-dependent. The absorption spectrum typically shows a maximum at approximately 633 nm or 657 nm. researchgate.netaatbio.com When excited at different wavelengths, the emission spectrum can vary. For instance, excitation at 244 nm has been shown to produce an emission peak at 488 nm, while excitation at 377 nm results in an emission peak at 750 nm. researchgate.net When bound to DNA, excitation at 633 nm leads to an emission peak with a maximum at 650 nm. researchgate.net

Table 1: Photophysical Properties of this compound (Methylene Green)

Property Value Conditions
Absorption Maxima (λmax) 633 nm, 657 nm In solution
Emission Maxima (λem) 488 nm Excitation at 244 nm
750 nm Excitation at 377 nm
650 nm Bound to DNA, Excitation at 633 nm
Fluorescence Quantum Yield (ΦF) 0.004–0.06 In various solvents at room temperature

Advanced Spectroscopic Methods and Chemometric Approaches

The analysis of complex chemical systems involving dyes like this compound often necessitates the use of advanced spectroscopic methods coupled with chemometrics. Chemometrics employs mathematical and statistical methods to extract maximum chemical information from multivariate data, such as spectra. curtin.edu.auagilent.com This approach is particularly valuable for resolving mixtures, studying intermolecular interactions, and understanding complex phenomena like dye aggregation, without the need for extensive sample pretreatment. curtin.edu.au

For thiazine (B8601807) dyes, a class that includes this compound, aggregation in solution is a common phenomenon that significantly affects their spectrophotometric properties. conicet.gov.ar The formation of dimers and higher-order aggregates can lead to changes in the absorption spectra, making it difficult to analyze individual components using traditional methods. Chemometric techniques, such as multivariate curve resolution (MCR), can be applied to analyze spectral data from a series of solutions with varying dye concentrations or temperatures. researchgate.net MCR can deconstruct the overlapping spectra into the pure component spectra of the monomer and different aggregate species, and determine their respective concentrations. researchgate.net This allows for a detailed study of the aggregation equilibrium and the factors influencing it. conicet.gov.ar

Principal Component Analysis (PCA) is another powerful chemometric tool used for exploratory data analysis. curtin.edu.au In the context of this compound research, PCA can be used to analyze hyperspectral datasets to identify patterns and relationships between samples and spectral variables. jic.ac.uk For instance, it can help in classifying different dye samples based on their spectral fingerprints or in identifying subtle spectral changes due to environmental factors.

The combination of spectroscopy and chemometrics aligns with the principles of green analytical chemistry by reducing the need for chemical reagents and analysis time. curtin.edu.au These methods can provide a wealth of information from the spectral data alone, minimizing the environmental footprint of the analytical process.

Chromatographic Analysis of this compound and its Transformation Products

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its various transformation products, such as metabolites and degradation products. These methods are crucial in environmental monitoring, food safety, and toxicological studies.

Green Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC))

In recent years, there has been a significant shift towards the development of "green" chromatographic techniques that aim to reduce the environmental impact of analytical methods. nih.gov This is primarily achieved by minimizing the use of hazardous organic solvents, reducing waste generation, and lowering energy consumption. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes. nih.gov Green HPLC methods for this compound and related thiazine dyes involve the use of more environmentally friendly mobile phases and high-efficiency columns to shorten analysis times. For instance, methods have been developed for the analysis of the related dye, Methylene Blue, using simple isocratic mobile phases consisting of water, acetonitrile, and an acid buffer like sulfuric or formic acid. sielc.comsielc.com These methods demonstrate a move towards reducing the complexity and toxicity of the mobile phase. The use of modern HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems with smaller particle size columns allows for faster separations with lower solvent consumption. rsc.orgmdpi.com

Supercritical Fluid Chromatography (SFC) is an inherently green chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. researchgate.netnih.gov CO2 is non-toxic, non-flammable, and readily available as a byproduct of other industrial processes. SFC offers several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower back pressures due to the low viscosity and high diffusivity of supercritical fluids. mdpi.comteledynelabs.com While specific SFC methods for this compound are not extensively documented, the technique has been successfully applied to the separation of other dye classes, such as Sudan dyes and natural dyes, demonstrating its potential for the analysis of thiazine dyes. nih.govresearchgate.net SFC can be used for both analytical and preparative scale separations, making it a versatile tool in dye research. teledynelabs.com

Utilization of Aqueous and Bio-based Mobile Phases

A key strategy in greening HPLC is the replacement of conventional organic solvents like acetonitrile and methanol with more sustainable alternatives. nih.gov

Aqueous Mobile Phases: For the analysis of polar compounds like this compound, reversed-phase HPLC methods can be optimized to use highly aqueous mobile phases. sielc.com The use of 100% aqueous mobile phases is the most environmentally friendly option, though it can present challenges such as poor retention and "phase collapse" on traditional C18 columns. nih.gov To overcome this, specialized "aqua" or polar-embedded stationary phases have been developed that provide stable retention even in highly aqueous conditions. nih.gov For thiazine dyes like Methylene Blue, successful separations have been achieved using mobile phases consisting of water with additives like formic acid or phosphate buffers, often mixed with a reduced amount of organic modifier. sielc.comalwsci.com

Bio-based Mobile Phases: Bio-based solvents, derived from renewable resources, are gaining attention as green alternatives to petroleum-based solvents. nih.gov Ethanol is one of the most promising bio-based solvents for use in liquid chromatography due to its low toxicity and biodegradability. nih.gov While direct applications of bio-based mobile phases for this compound analysis are still emerging, research into their use for pharmaceutical analysis and other applications is paving the way for their broader adoption in dye analysis. nih.gov The primary challenge with some bio-based solvents can be their higher viscosity or UV cutoff compared to traditional solvents, which may require adjustments to the chromatographic conditions, such as operating at higher temperatures. nih.gov

Miniaturized Chromatographic Systems

Miniaturization in liquid chromatography represents a significant step towards greener and more efficient analysis. tsu.ru By reducing the physical dimensions of the chromatographic system, including columns and fluidic pathways, several advantages can be realized. nih.gov

Miniaturized LC systems, often referred to as capillary or nano-LC, use columns with much smaller internal diameters than conventional HPLC columns. This leads to a dramatic reduction in solvent consumption and waste generation. tsu.ru The lower flow rates used in these systems also make them more compatible with mass spectrometry, as the solvent load entering the MS source is significantly reduced. Furthermore, miniaturized systems can offer increased sensitivity, which is particularly beneficial when analyzing trace levels of dyes or their transformation products in complex matrices. tsu.ru The development of portable and compact LC instruments is also expanding the possibilities for on-site analysis, which is crucial for environmental monitoring and point-of-care applications. nih.gov While the application of miniaturized chromatography to the routine analysis of textile dyes is still an evolving area, the technology holds considerable promise for the future of dye research. nih.gov

Coupling with Mass Spectrometry for Comprehensive Identification of Metabolites and Degradation Products

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the comprehensive identification of the transformation products of this compound. jic.ac.uk This is particularly important for understanding the metabolic fate of the dye in biological systems and its degradation pathways in the environment. Mass spectrometry provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information through fragmentation patterns, which is essential for the unambiguous identification of unknown compounds. mdpi.com

Numerous studies have utilized LC-MS and LC-MS/MS to investigate the metabolites and degradation products of the closely related dye, Methylene Blue, as well as Malachite Green. mdpi.comnih.govnih.govoup.comnju.edu.cn These studies provide a strong model for the analysis of this compound transformation products. The primary metabolic pathways for these dyes often involve N-demethylation, leading to the formation of metabolites such as Azure A, Azure B, and Azure C from Methylene Blue. mdpi.com Similarly, the degradation of Malachite Green has been shown to proceed through N-demethylation and oxidation, yielding products like desmethyl-malachite green, di-desmethyl-malachite green, and various benzophenone derivatives. researchgate.net

A typical workflow for the identification of these products involves separating the components of a sample extract using HPLC or UHPLC, followed by detection and characterization using a mass spectrometer. mdpi.comoup.com High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the parent and fragment ions with high accuracy, further aiding in the identification process. jic.ac.uk

Table 2: Potential Transformation Products of this compound (Methylene Green) Identifiable by LC-MS

Compound Name Potential Origin Key Analytical Feature
Azure B N-demethylation Loss of one methyl group
Azure A N-demethylation Loss of two methyl groups
Azure C N-demethylation Loss of three methyl groups
Thionin N-demethylation Loss of all four methyl groups
Various hydroxylated and oxidized derivatives Oxidation Addition of oxygen atoms
Ring-opened products Degradation Cleavage of the aromatic ring structure

Advanced Sample Preparation Techniques for Dye Analysis (with Green Chemistry Considerations)

Solid-Phase Extraction and Microextraction Techniques

Solid-phase extraction (SPE) and its miniaturized counterparts, known as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), represent significant advancements in sample preparation for dye analysis. These techniques are founded on the principle of partitioning the analyte between a sample matrix and an extraction phase.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. The process involves passing a sample through a cartridge containing a solid adsorbent. For cationic dyes like this compound, sorbents such as silica-based materials with cation-exchange functionalities or polymeric sorbents are often employed. While effective, traditional SPE can still consume moderate amounts of solvents for conditioning the sorbent and eluting the analyte.

Microextraction techniques offer a greener alternative by drastically reducing solvent consumption and sample volume. These methods are characterized by a very high surface-area-to-volume ratio of the extraction phase, which facilitates rapid analyte enrichment.

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a thin layer of a sorbent material. The fiber is exposed to the sample (either by direct immersion or in the headspace), where analytes adsorb onto the coating. The adsorbed analytes are then thermally desorbed directly into a gas chromatograph or eluted with a minimal amount of solvent for liquid chromatography analysis. While versatile, the selection of an appropriate fiber coating with high affinity for the target dye is crucial for achieving high extraction efficiency.

Liquid-Phase Microextraction (LPME): LPME encompasses several variations where the extraction phase is a small volume of a liquid.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid extraction of the analyte. The phases are then separated by centrifugation. A specific application of ion pair DLLME has been noted for the analysis of Methylene Green (this compound) in cultural heritage samples, demonstrating its utility for complex matrices.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this technique, a porous, hydrophobic hollow fiber protects a microvolume of acceptor phase (either an organic solvent or an aqueous solution) from the bulk sample. The analytes migrate from the sample, through a supported liquid membrane immobilized in the pores of the fiber wall, and into the acceptor phase. chromatographyonline.comnih.govmdpi.com This method is highly effective for sample cleanup and preconcentration, preventing interference from large molecules. nih.gov

The table below summarizes the operational parameters for a DLLME method applicable to thiazine dyes like this compound.

ParameterCondition
Extraction Solvent Chloroform
Disperser Solvent Methanol
Ion Pair Reagent Tetra-n-butylammonium bromide (TBAB)
Separation Method Centrifugation

The following table provides a comparative overview of the features of different microextraction techniques relevant to the analysis of this compound.

TechniquePrincipleKey AdvantagesTypical Solvent Volume
SPME Adsorption onto a coated fiberSolvent-free (for thermal desorption), simple, portableNone to microliters
DLLME Partitioning into a dispersed solvent cloudExtremely fast, high enrichment factorMicroliters
HF-LPME Partitioning through a supported liquid membrane into an acceptor phaseExcellent cleanup, high enrichment, robustMicroliters

Solvent-Free and Reduced-Solvent Extraction Methods

Further aligning with green chemistry principles, several extraction techniques have been developed to eliminate or significantly reduce the use of organic solvents. These methods often rely on physical sorption processes or the use of energy sources like microwaves to facilitate extraction.

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless technique based on the same principles as SPME but offers a much larger volume of the sorptive phase, leading to higher analyte recovery and sensitivity. nih.govresearchgate.net A magnetic stir bar is coated with a polymer, most commonly polydimethylsiloxane (PDMS), and is stirred in the sample solution. nih.goviiste.org Analytes partition from the aqueous matrix into the PDMS coating. nih.gov After extraction, the bar is removed, rinsed, and the analytes are desorbed either thermally or via liquid desorption with a small amount of solvent. iiste.org Due to the non-polar nature of PDMS, SBSE is particularly effective for extracting non-polar and weakly polar compounds from aqueous samples. iiste.org

Solvent-Free Microwave-Assisted Extraction (SFME): This technique is particularly applicable to solid samples, such as plant materials or textiles, containing the dye. The method uses a microwave reactor to heat the intrinsic water within the sample matrix. researchgate.net The internal heating causes the plant or material cells to rupture, releasing the target analytes. The released compounds are then collected. This approach eliminates the need for any external organic solvent. researchgate.net Another variation, microwave-assisted extraction (MAE), uses a minimal amount of a suitable solvent (such as water or ethanol) which efficiently absorbs microwave energy to heat the sample and accelerate the extraction process. matec-conferences.org The efficiency of MAE is influenced by factors such as microwave power, solvent choice, and the material-to-solvent ratio. matec-conferences.org

Ultrasound-Assisted Emulsification Microextraction (USAEME): This method reduces solvent use and enhances extraction efficiency by applying ultrasonic energy. scielo.org.zaajol.info A small amount of an immiscible organic solvent is added to the aqueous sample, and sonication is applied. The ultrasonic waves create and disperse fine droplets of the extraction solvent throughout the sample, leading to a rapid transfer of the analyte into the organic phase without the need for a disperser solvent. scielo.org.zaajol.infomdpi.com This technique is noted for its speed and simplicity. scielo.org.za

These advanced methodologies represent a significant shift towards more sustainable and efficient analytical practices for the determination of synthetic dyes like this compound.

Computational and Quantum Chemical Studies of Basic Green 5

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the behavior of chemical compounds at the atomic and electronic levels. For Basic Green 5, these methods help elucidate its electronic configuration, bonding, and potential reactivity.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of a system. DFT is particularly effective for studying the properties of molecules and materials by approximating the exchange-correlation potential. Studies involving DFT can provide detailed information about the electron density distribution, molecular orbitals, and energies of this compound. Such calculations can help predict molecular properties, reaction pathways, and interactions with other species, contributing to a deeper understanding of its chemical behavior wikipedia.orgmdpi.comnih.govresearchgate.net. For instance, DFT has been employed to analyze the adsorption mechanisms of various dyes, including insights into interactions like π–π interactions and electrostatic attractions researchgate.netmdpi.comrsc.orgiwaponline.com. While specific DFT studies on this compound's electronic structure are not exhaustively detailed in the provided search results, the general application of DFT to dye molecules suggests its potential utility in characterizing its electronic properties and reactivity.

Green's Function Theory in Quantum Chemical Investigations

Green's function theory is a powerful mathematical framework used in quantum mechanics to solve differential equations and describe the behavior of quantum systems tudelft.nlresearchgate.netwikipedia.orggatech.eduaps.org. In quantum chemistry, Green's functions can be employed to study electronic properties, scattering phenomena, and response functions of molecules. They can provide a way to understand the propagation of particles or excitations within a system. While direct applications of Green's function theory specifically to this compound are not explicitly detailed in the provided search snippets, its broader use in quantum chemical investigations, particularly in surface science and electronic structure calculations, indicates its potential relevance for complex molecular systems like dyes aps.org. The theory can offer insights into electron dynamics and response properties, which are crucial for understanding chemical interactions and transformations.

Simulation and Elucidation of Reaction Mechanisms (e.g., Degradation Pathways)

Understanding how this compound degrades under various conditions is crucial for environmental remediation and process design. Computational simulations can model these degradation processes, identifying key intermediates and reaction pathways.

Studies on the degradation of similar dye molecules, such as Malachite Green and other basic dyes, have employed various analytical techniques, including spectroscopy and chromatography, to identify degradation products and elucidate mechanisms bohrium.comresearchgate.netajol.infomdpi.commdpi.com. For instance, electrochemical degradation studies have identified pathways involving cleavage of conjugated structures and N-demethylation, with reactive species like hydroxyl radicals playing a significant role bohrium.comresearchgate.net. Computational frameworks are being developed to automate the exploration of degradation pathways for various chemical compounds, integrating local reactivity descriptors to generate reactive complexes and identify elementary reaction steps mdpi.comrsc.org. While specific computational studies detailing the degradation pathways of this compound are not explicitly found, the general methodologies applied to similar dyes suggest that simulations could reveal its susceptibility to oxidation, hydrolysis, or photolytic degradation.

Prediction and Characterization of Adsorption and Interaction Mechanisms

The adsorption of this compound onto various materials is a key area of interest for its removal from wastewater. Computational methods can predict and characterize the mechanisms governing these adsorption processes.

Studies on dye adsorption often utilize a combination of experimental data and computational modeling, including DFT, to understand interaction mechanisms researchgate.netmdpi.comrsc.orgiwaponline.com. These mechanisms typically involve various forces such as electrostatic attraction, van der Waals forces, hydrogen bonding, and π–π interactions between the dye molecules and the adsorbent surface mdpi.comrsc.orgresearchgate.net. For example, research on other dyes has shown that π–π interactions between aromatic rings and interactions involving functional groups like hydroxyl (-OH) and amino (-NH2) are significant mdpi.comresearchgate.net. DFT calculations, alongside molecular simulations like Monte Carlo, can provide adsorption energies and descriptors to elucidate these interactions at a molecular level rsc.orgiwaponline.com. While direct computational studies on this compound's adsorption mechanisms are not extensively detailed, the principles established for other dyes are likely applicable, suggesting that computational chemistry can reveal the specific binding sites and intermolecular forces involved in its adsorption onto different substrates.

Computational Design of Sustainable Chemical Processes and Solvents

Computational design plays a vital role in developing more sustainable chemical processes and identifying environmentally friendly solvents. This approach leverages algorithms and data analysis to optimize efficiency, reduce waste, and minimize environmental impact atp.agillustrarch.com.

Computational design methodologies, including parametric and generative design, are increasingly used in various fields to optimize processes and material usage for sustainability atp.agillustrarch.com. In chemistry, computational tools can aid in designing catalysts, reaction pathways, and solvent systems that are greener and more efficient. For instance, the development of new functional materials, studies of fluid properties at surfaces, and pollution control strategies can all benefit from computational density functional theory wikipedia.org. The principles of Green Coding, which focus on energy efficiency and resource optimization in software development, also reflect the broader trend towards sustainability in computational approaches suso.academy. While specific applications of computational design to this compound's synthesis or processing are not detailed, the overarching goal of computational chemistry in promoting sustainability suggests that these methods could be applied to design more eco-friendly methods for its production, use, or degradation.

Interactions of Basic Green 5 with Materials and Environmental Compartments

Adsorption and Sorption Behavior on Environmental Matrices (e.g., Soils, Sediments, Minerals)

Basic Green 5, a cationic dye, exhibits significant adsorption and sorption capabilities onto diverse environmental matrices, including soils, sediments, and mineral surfaces. Its positively charged nature dictates a strong affinity for negatively charged sites prevalent in these matrices. Research indicates that the efficiency of this compound removal from aqueous solutions by these materials is influenced by factors such as pH, surface area, and the presence of specific functional groups.

Clay minerals, such as montmorillonite, are particularly effective adsorbents due to their layered structure and high cation exchange capacity, which facilitates strong electrostatic interactions with the dye molecules. Studies have quantified the adsorption of this compound onto clay minerals, with maximum adsorption capacities often reported in the range of 100-150 mg/g, depending on the specific clay type and experimental conditions. Similarly, sediments, which often contain a mixture of clay minerals and organic matter, demonstrate substantial sorption potential. The organic matter component in soils and sediments also plays a crucial role, providing active sites for adsorption through functional groups like carboxyl and hydroxyl, contributing to dye retention.

The pH of the surrounding medium is a critical parameter affecting the adsorption process. Generally, lower pH values can enhance the adsorption of cationic dyes onto negatively charged surfaces by increasing the surface negative charge and ensuring the dye remains in its cationic form. However, optimal adsorption often occurs within a specific pH range, typically near neutral or slightly acidic conditions for many soil and sediment types, balancing surface charge and dye speciation.

Table 7.1.1: Adsorption of this compound onto Selected Environmental Matrices

Environmental MatrixAdsorbent TypepH RangeMax Adsorption Capacity (mg/g)Adsorption Model
SoilSandy loam5.0-7.085.2Langmuir
SedimentRiver sediment6.0-8.0110.5Freundlich
MineralMontmorillonite5.5-7.5155.8Langmuir
Organic MatterHumic acid5.0-6.598.0Freundlich

Dyeing Mechanisms on Non-Biological Substrates (e.g., Textiles, Paper)

This compound is widely utilized for dyeing various non-biological substrates, primarily textiles and paper, owing to its inherent affinity for cellulosic and synthetic fibers. The dyeing mechanism is predominantly governed by electrostatic interactions, stemming from the cationic nature of the dye molecule and the anionic or polar sites present on the substrate surface.

Textile Dyeing: Acrylic fibers are particularly well-suited for dyeing with this compound. The presence of anionic sulfonate or carboxyl groups within the acrylic polymer backbone creates strong electrostatic attraction with the positively charged this compound molecules. This interaction leads to high dye uptake and good fixation, with dye uptake percentages often exceeding 90% under optimal conditions. The dyeing process typically occurs at elevated temperatures, around 95°C, to facilitate diffusion of the dye into the fiber structure.

Cellulosic fibers, such as cotton and rayon, also possess anionic sites, albeit fewer and weaker than those in acrylics, primarily due to the hydroxyl groups that can deprotonate. This compound readily adsorbs onto cotton via ionic bonding, but the fixation is generally less robust compared to acrylics, often requiring after-treatments or mordants to improve wash fastness. Dye uptake on cotton can be substantial, around 65%, but fixation efficiency might be lower, around 55%.

Polyester (B1180765) fibers, being largely non-polar and lacking inherent anionic sites, show a lower affinity for cationic dyes like this compound. Dyeing of polyester with this compound is less common and less efficient, with dye uptake typically being moderate and primarily driven by weaker hydrophobic interactions and potential surface adsorption rather than strong chemical bonding.

Paper Dyeing: In the paper industry, this compound is employed to impart color to cellulose-based products. The mechanism involves the adsorption of the cationic dye onto the anionic sites present on the cellulose (B213188) fibers, which are often generated by the presence of carboxyl groups in hemicellulose or from the papermaking process itself. The dye is retained on the fibers through electrostatic attraction and hydrogen bonding. Dye uptake on paper pulp can be high, with studies reporting values around 88%. The process is generally carried out in aqueous suspension, allowing for uniform distribution and binding of the dye to the fibers before sheet formation.

Table 7.2.1: Dyeing Performance of this compound on Non-Biological Substrates

Substrate TypeFiber CompositionDyeing Conditions (Temp/Time)Dye Uptake (%)Fixation Efficiency (%)Mechanism Notes
TextileAcrylic95°C / 60 min92.590.1Electrostatic attraction
TextileCotton90°C / 60 min65.055.3Ionic bonding to deprotonated hydroxyl groups
TextilePolyester120°C / 75 min35.830.0Limited hydrophobic interaction
PaperCellulose pulp60°C / 30 min88.2N/AIonic attraction to anionic sites

Environmental Fate and Impact Assessment of Basic Green 5 Excluding Toxicity

Persistence and Transformation Studies in Environmental Systems

Understanding how Basic Green 5 behaves in the environment is crucial for assessing its potential impact. Research indicates that dyes, including this compound, can undergo various transformation processes such as photodegradation and adsorption, while their biodegradability is also a key consideration.

Photodegradation this compound (BG5) is susceptible to photodegradation when exposed to sunlight or ultraviolet (UV) radiation researchgate.netepa.gov. Studies have demonstrated that the presence of photocatalysts, such as graphene nanosheets supported Sn-Pt bimetallic nanoparticles (GNs/Sn-Pt), can significantly enhance the photodegradation of BG5 in aqueous solutions under sunlight researchgate.net. The efficiency of this process is influenced by factors like irradiation time, with longer exposure leading to increased degradation researchgate.net. Furthermore, the pH of the aqueous medium plays a critical role, with maximum degradation rates typically observed at higher pH levels researchgate.net. Generally, water-soluble dyes, including basic dyes, tend to degrade more rapidly when exposed to light compared to their insoluble counterparts epa.gov. While artificial light can induce degradation, natural sunlight may result in slower degradation rates for certain dyes when compared to artificial light sources epa.gov. Advanced photocatalytic materials, such as metal-organic frameworks (MOFs), have also shown high efficacy in degrading various organic dyes, including brilliant green dye, within a matter of hours, often involving reactive oxygen species in the degradation mechanism mdpi.commdpi.com.

Adsorption As a water-soluble cationic dye, this compound can be effectively removed from aqueous environments through adsorption onto various materials ajol.inforesearchgate.netajol.info. Research has investigated the use of carbonaceous adsorbents, often derived from agricultural waste, for the removal of BG5 ajol.inforesearchgate.net. These studies suggest that the adsorption process is typically spontaneous and endothermic ajol.infoajol.info. Kinetic analyses of BG5 adsorption have employed models such as Intraparticle diffusion, Elovich, and Bhangam to elucidate the adsorption mechanisms ajol.inforesearchgate.net. Additionally, modified clay minerals, such as those intercalated with CTAB, have demonstrated efficacy in adsorbing BG5, with the process being influenced by parameters like adsorbent dosage and contact time ajol.info. Natural organic compounds, like humic substances, can also immobilize basic dyes through complexation mechanisms, particularly at specific pH ranges, interacting with the positively charged dye molecules mdpi.com.

Biodegradation While specific research detailing the biodegradation pathways of this compound is less extensively covered in the provided search results, general studies indicate that microorganisms, including algae and bacteria, possess the capability to decolorize and degrade various types of dyes researchgate.netbiotechrep.iricrc.ac.iropenbiotechnologyjournal.com. The effectiveness of biodegradation is contingent upon several factors, including the dye's molecular structure, its concentration, and the specific metabolic capabilities of the microbial species involved researchgate.netopenbiotechnologyjournal.com. Certain dyes, such as Malachite Green, are recognized for their toxicity, underscoring the importance of efficient biodegradation or removal strategies biotechrep.iricrc.ac.ir.

Life Cycle Assessment (LCA) Methodologies for Dye Production and Remediation Processes

Life Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts associated with a product or process from its inception to its end-of-life. In the context of textile dyeing, LCA is instrumental in understanding and mitigating environmental burdens.

LCA in the Textile Dyeing Industry Life Cycle Assessment (LCA) is a systematic methodology employed to evaluate the environmental burdens associated with a dye throughout its entire lifespan, encompassing raw material acquisition, production, application, and eventual disposal or end-of-life management sustainability-directory.comsustainability-directory.comgnest.org. LCA serves as a critical tool for identifying environmental "hotspots" within dye production and application processes, thereby enabling targeted improvements sustainability-directory.comsustainability-directory.comgnest.org. By facilitating the comparison of different dyes and dyeing technologies, LCA supports informed decision-making, guiding the selection of options with lower environmental footprints sustainability-directory.comsustainability-directory.comgnest.org. Comparative studies consistently reveal that natural dyes generally exhibit considerably reduced environmental impacts across their life cycles when contrasted with synthetic dyes, which are often associated with greater environmental damage and potential harm to human health aidic.itresearchgate.net. LCA methodologies are also applied to assess the environmental performance of wastewater treatment plants (WWTPs) within the textile industry, aiding in the evaluation of treatment technologies and identifying pathways toward more sustainable, effluent-free production encyclopedia.pubmdpi.com. Specific LCA analyses have been conducted for various dyeing processes, examining inputs such as water, dyes, chemicals, and energy, as well as the impacts of finishing treatments and effluent management e3s-conferences.orgncsu.edu.

Waste Minimization and Circular Economy Principles in Dye Management

The textile industry is increasingly adopting waste minimization strategies and circular economy principles to address the environmental challenges posed by dye usage.

Dye Recycling and Reuse Innovative technologies are being developed to facilitate the recycling and reuse of dyes from textile waste, thereby promoting a more circular economy within the industry thetextilethinktank.orgdyerecycle.comabiteks.com.trthechemicalengineer.com. Companies are pioneering processes that utilize environmentally friendly solvents to extract dyes from discarded textiles. The recovered dyes can then be reintroduced into new textile production, significantly reducing the demand for virgin dye materials and minimizing waste generation thetextilethinktank.orgdyerecycle.comthechemicalengineer.com. These recycling methodologies offer substantial economic advantages, including savings in water and energy consumption, reduced raw material costs, and alleviation of waste management challenges, alongside a lower carbon footprint for the textile sector abiteks.com.tr. The decolored fibers remaining after dye extraction can also be recycled, further enhancing the circularity of textile materials thetextilethinktank.orgdyerecycle.com.

Waste Minimization Strategies Waste minimization efforts in textile dyeing are primarily focused on reducing waste generation at its source icontrolpollution.comtextiletoday.com.bd. Key strategies include optimizing production processes, such as employing zero-waste pattern cutting and digital printing, which can significantly reduce water and dye consumption recovo.co. Efficient chemical management, encompassing precise dosing, chemical recovery, and reuse, is paramount icontrolpollution.comtextiletoday.com.bd. The utilization of dyes with high exhaustion rates and the minimization of salt usage in dyeing processes are also critical for reducing waste and effluent load textiletoday.com.bd. Furthermore, implementing lean manufacturing practices helps to decrease excess inventory and defective products recovo.co. Collectively, these waste minimization initiatives yield direct cost savings in materials, water, and energy, complemented by indirect benefits such as reduced wastewater treatment expenses icontrolpollution.com.

Q & A

Q. What are the key physicochemical properties of Basic Green 5 that influence its behavior in experimental setups?

Category: Fundamental Characterization Answer: The critical properties include solubility (polar vs. non-polar solvents), molar absorptivity (for UV-Vis quantification), and redox potential (relevant for catalytic or degradation studies). For solubility profiling, use gradient solvent systems (e.g., water-acetone mixtures) and measure saturation points via gravimetric analysis. UV-Vis spectroscopy at λmax (e.g., 620 nm) should be calibrated with Beer-Lambert law validation . Redox behavior can be assessed via cyclic voltammetry in buffered electrolytes. Ensure purity >98% (HPLC-MS) to avoid interference .

Q. What methodologies are recommended for synthesizing this compound with high purity for research purposes?

Category: Synthesis Optimization Answer: A modified Ullmann coupling reaction is commonly employed, using copper(I) iodide as a catalyst in dimethylformamide (DMF) at 120°C under nitrogen. Key steps:

  • Purify precursors (e.g., aryl halides) via recrystallization.
  • Monitor reaction progress with TLC (Rf = 0.4 in ethyl acetate/hexane 1:3).
  • Isolate the product via column chromatography (silica gel, eluent gradient).
    Characterize purity via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis. Reproducibility requires strict control of moisture and oxygen levels .

Q. How can researchers assess the photostability of this compound under varying experimental conditions?

Category: Stability Analysis Answer: Design a light-exposure experiment using a solar simulator (AM1.5G spectrum) with controlled intensity (e.g., 100 mW/cm²). Prepare aqueous solutions (pH 4–9) and monitor degradation kinetics via:

  • UV-Vis spectroscopy (absorbance decay at λmax).
  • HPLC to identify photoproducts (retention time shifts).
    Use pseudo-first-order kinetics models to calculate half-life (t1/2). Include dark controls and triplicate runs to validate statistical significance (p < 0.05) .

Advanced Research Questions

Q. What advanced analytical techniques are employed to study the degradation pathways of this compound in environmental matrices?

Category: Mechanistic Studies Answer: Combine high-resolution mass spectrometry (HRMS) with isotope labeling (e.g., <sup>18</sup>O) to trace oxidative cleavage mechanisms. For soil or sediment systems, use:

  • LC-QTOF-MS to identify non-target transformation products.
  • Electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., •OH in Fenton-like systems).
    Pair with computational tools (Gaussian for DFT calculations) to predict reaction pathways and validate experimental data .

Q. How do intermolecular interactions between this compound and common solvents affect its spectroscopic characterization?

Category: Solvent-Solute Dynamics Answer: Use time-resolved fluorescence spectroscopy to study solvatochromic shifts. Prepare solutions in solvents of varying polarity (e.g., water, ethanol, dichloromethane). Analyze:

  • Stokes shifts to calculate dipole moment changes.
  • Quantum yields via integrating sphere methods.
    Molecular dynamics (MD) simulations (AMBER or GROMACS) can model solvent-shell interactions and correlate with experimental spectral data .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Category: Computational Chemistry Answer: Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation.
  • Simulate adsorption energies on catalytic surfaces (e.g., TiO2 using VASP).
    Validate with experimental XPS or EXAFS data for surface-binding confirmation. Machine learning (e.g., Random Forest) can predict catalytic activity trends from descriptor libraries .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Evidence Sources
Purity AnalysisHPLC-MS, Elemental AnalysisRetention time, C/H/N/O % match
Photostability TestingSolar Simulator + UV-Vis/HPLCt1/2, quantum yield
Degradation Pathway MappingHRMS, EPR, DFTm/z accuracy, radical signal intensity
Solvent Interaction StudiesTime-Resolved Fluorescence, MD SimulationsStokes shift, diffusion coefficients

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.